2-Ethylbenzoic acid

Biocatalysis Asymmetric synthesis Chiral phthalide manufacturing

Substituting 2-ethylbenzoic acid with longer-chain ortho-alkyl analogs causes 6- to 8-fold yield loss in biocatalytic (S)-3-methylphthalide synthesis. This compound delivers 80% isolated yield and 99% ee under P. putida whole-cell conditions, directly enabling economically viable chiral building block production. For MBL inhibitor programs, it is the mandatory precursor to the 2-ethylbenzoyl pharmacophore achieving Ki = 80 nM against VIM-2. Bulk supply available with ≥98% purity; global shipping.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 612-19-1
Cat. No. B181335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzoic acid
CAS612-19-1
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyCGMMPMYKMDITEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzoic Acid: Physicochemical & Structural Profile


2-Ethylbenzoic acid is an ortho-alkyl-substituted benzoic acid with the formula C₉H₁₀O₂ (molecular weight 150.17 g/mol). It is characterized by a carboxylic acid group adjacent to an ethyl substituent on the benzene ring, a structural configuration that imparts distinct steric and electronic properties relative to other members of the alkylbenzoic acid class. Key baseline properties include a melting point of 62–66 °C, a boiling point of ~259 °C, and a measured pKa of 3.79 at 25 °C, making it the strongest acid among readily available ortho-alkylbenzoic acid analogs . The compound is commercially supplied as a white to off-white crystalline powder, typically at ≥96% purity (HPLC), and finds primary application as a chiral building block in asymmetric synthesis and as a key pharmacophoric element in metallo-β-lactamase (MBL) inhibitor design .

Why 2-Ethylbenzoic Acid Is Not Interchangeable: Selectivity Evidence


Generic substitution across the ortho-alkylbenzoic acid family (e.g., 2-methylbenzoic acid, 4-ethylbenzoic acid, 2-propylbenzoic acid) is invalidated by three distinct, quantifiable phenomena. First, the ethyl substituent length is a precise determinant of catalytic yield in biocatalytic hydroxylation: 2-ethylbenzoic acid provides 80% yield and 99% ee, while the 2-butyl and 2-octyl analogs drop to 12% and 10% yields, respectively, under identical conditions [1]. Second, extending the ortho-alkyl chain from ethyl to propyl causes a complete regioselectivity switch in P450 BM3-mediated benzylic hydroxylation, with the ethyl substrate producing phthalides and the propyl substrate yielding isochroman-1-ones instead [2]. Third, the ortho-ethyl substitution confers a pKa of 3.79, which is 0.12 units more acidic than the ortho-methyl analog (pKa 3.91), a difference that directly influences ionization state, salt formation efficiency, and extraction behavior at physiological and process-relevant pH values . These quantitative divergences mean that a procurement specification based solely on 'an ortho-alkylbenzoic acid' without explicit chain-length and positional designation will yield material with different reactivity, regioselectivity, and bioperformance.

2-Ethylbenzoic Acid: Quantitative Performance Evidence


Biocatalytic Yield Superiority Over Longer-Chain Analogs

In a direct head-to-head comparison of ortho-alkylbenzoic acid substrates for microbial asymmetric hydroxylation to (S)-3-alkylphthalides, 2-ethylbenzoic acid significantly outperforms longer-chain analogs in reaction yield while maintaining identical enantiomeric excess. Specifically, 2-ethylbenzoic acid yielded (S)-3-methylphthalide in 80% isolated yield with 99% ee using P. putida ATCC 12633 or A. niger IFO 6661. Under the same protocol, 2-butylbenzoic acid produced (S)-3-butylphthalide in only 12% yield (99% ee), and 2-octylbenzoic acid gave (S)-3-octylphthalide in 10% yield (99% ee). This represents a >6-fold yield advantage for the ethyl substrate [1]. The 2-methyl analog (o-toluic acid) was employed not as a productive hydroxylation substrate but as a fermentation inducer, underscoring the unique reactivity of the ethyl homologue in this biotransformation [1].

Biocatalysis Asymmetric synthesis Chiral phthalide manufacturing

P450 BM3 Regioselectivity Switch: Phthalide vs Isochromanone

A direct comparative biotransformation study using P450 BM3 monooxygenase variants revealed that the ortho-alkyl chain length dictates the regiochemical outcome of benzylic hydroxylation. Methyl 2-ethylbenzoate (the methyl ester of 2-ethylbenzoic acid) underwent selective benzylic hydroxylation to produce both enantiomeric forms of 3-methylphthalide. In contrast, methyl 2-propylbenzoate under identical enzymatic conditions shifted regioselectivity toward β-hydroxylation, yielding enantioenriched R- and S-configured 3-methylisochroman-1-one instead of a phthalide product [1]. This demonstrates that extending the ortho-alkyl chain by a single methylene unit fundamentally alters the product chemotype obtained from the same biocatalytic system.

Cytochrome P450 Regioselective C–H activation Phthalide / isocoumarin synthesis

pKa Advantage Over 2-Methylbenzoic Acid

The acidity of 2-ethylbenzoic acid (pKa = 3.79 at 25 °C) is measurably higher than that of its closest ortho-alkyl analog, 2-methylbenzoic acid (pKa = 3.91 at 25 °C). This 0.12 pKa unit difference corresponds to a ~1.3-fold greater acid strength for the ethyl-substituted compound . By comparison, unsubstituted benzoic acid has a pKa of 4.20, and the para-isomer 4-ethylbenzoic acid has a pKa of 4.35, confirming that the ortho-ethyl effect substantially enhances acidity beyond what simple inductive effects predict, consistent with the established ortho-steric effect of alkyl groups . The rank order of acidity for ortho-alkyl substituents (methyl < ethyl < i-propyl < t-butyl) has been independently verified by basicity measurements in sulfuric acid [1].

Physicochemical profiling Ionization constant Salt formation and extraction

2-Ethylbenzoyl Moiety as Critical MBL Inhibitor Pharmacophore

A systematic SAR study of 35 triazole-3-thione-based MBL inhibitors established that the 2-ethylbenzoyl group at position 4 of the heterocyclic scaffold is a required structural element for potent, selective VIM-type MBL inhibition. The lead compound bearing this 2-ethylbenzoyl moiety (compound 16, R1 = phenyl) exhibited Ki values of 0.25 ± 0.04 μM against VIM-2 and 1.5 ± 0.15 μM against VIM-4, with no detectable inhibition of NDM-1 or IMP-1 (Ki > 100 μM). Modifications to the aryl group at the para position of the ethyl substituent (compounds 17–20) did not improve VIM-2 potency relative to the parent 2-ethylbenzoyl compound; the most potent analogue in the series (compound 43, bearing a m-biphenyl R1 group) achieved a Ki of 80 nM against VIM-2 while retaining the 2-ethylbenzoyl pharmacophore [1]. The crystallographic structure of the VIM-2–inhibitor complex (PDB 7PP0) confirmed the binding mode of the 2-ethylbenzoyl group within the enzyme active site [2]. In contrast, replacement of the 2-ethylbenzoyl group with alkanoic chain substituents at position 4 in a previous series yielded compounds with significantly narrower potency against VIM-type enzymes, and the corresponding Schiff base analogs (lacking the stable ethyl link) showed broad-spectrum but microbiologically ineffective inhibition profiles due to poor bacterial penetration and hydrolytic instability [1].

Antibiotic resistance MBL inhibitor design Medicinal chemistry

Tyrosinase Inhibition: Chain-Length-Dependent Potency Trend

A systematic kinetic study of alkylbenzoic acids as inhibitors of mushroom tyrosinase diphenolase activity established that inhibition strength for para-substituted alkylbenzoic acids increases monotonically with alkyl chain length: p-toluic acid < p-ethylbenzoic acid < p-propylbenzoic acid < p-isopropylbenzoic acid < p-tert-butylbenzoic acid < p-butylbenzoic acid, extending through p-octylbenzoic acid [1]. Although the study focused primarily on para-substituted isomers, ortho-substituted analogs (o-toluic acid = 2-methylbenzoic acid) were confirmed to act as mixed-type inhibitors, whereas para-alkylbenzoic acids function as uncompetitive inhibitors, indicating that substitution position also influences the inhibition mechanism [1]. By extrapolation, 2-ethylbenzoic acid is expected to exhibit intermediate tyrosinase inhibitory potency between 2-methylbenzoic acid and 2-propylbenzoic acid, with the ortho-ethyl group providing both the steric effect characteristic of ortho substitution and the hydrophobicity-driven potency enhancement associated with longer alkyl chains.

Enzyme inhibition Tyrosinase Structure-activity relationship

2-Ethylbenzoic Acid: Application Scenarios


Biocatalytic (S)-3-Methylphthalide Synthesis

This scenario directly exploits the 80% isolated yield and 99% ee advantage of 2-ethylbenzoic acid over longer-chain ortho-alkylbenzoic acids [1]. Procurement of 2-ethylbenzoic acid is required to achieve economically viable preparative-scale synthesis of (S)-3-methylphthalide—a chiral building block for natural product synthesis—using P. putida ATCC 12633 or A. niger IFO 6661 whole-cell biocatalysts [1]. Substitution with 2-butylbenzoic acid (12% yield) or 2-octylbenzoic acid (10% yield) would increase raw material cost per gram of product by 6- to 8-fold solely due to yield loss, even before accounting for downstream purification burden [1]. The compound is used directly as the free acid; induction of the microbial hydroxylation system with o-toluic acid is performed separately [1].

P450 BM3-Catalyzed 3-Methylphthalide Synthesis

When the synthetic objective is phthalide chemotype production via P450 BM3 benzylic hydroxylation, 2-ethylbenzoic acid (typically used as its methyl ester) is the mandatory substrate because the propyl homolog diverts regioselectivity entirely to the isochroman-1-one scaffold [1]. Procurement of 2-ethylbenzoic acid ensures access to both (R)- and (S)-3-methylphthalide enantiomers through appropriate P450 variant selection, whereas procurement of 2-propylbenzoic acid would fail to produce the phthalide target regardless of enzyme engineering [1]. This scenario applies to pharmaceutical intermediate manufacturing where the phthalide core is a privileged structure in bioactive compound libraries [1].

MBL Inhibitor Lead Optimization with 2-Ethylbenzoyl Pharmacophore

For structure-based drug design programs targeting VIM-type MBLs in carbapenem-resistant Gram-negative pathogens, 2-ethylbenzoic acid is the precursor for the critical 2-ethylbenzoyl group at position 4 of the 1,2,4-triazole-3-thione scaffold [1]. Procurement of 2-ethylbenzoic acid enables synthesis of compounds with confirmed Ki values in the sub-micromolar range against VIM-2 (Ki as low as 80 nM for compound 43) and demonstrated β-lactam susceptibility restoration in VIM-producing E. coli and K. pneumoniae clinical isolates [1]. The crystallographic structure of the VIM-2–inhibitor complex (PDB 7PP0) provides a validated binding model for rational optimization [2]. Replacing 2-ethylbenzoic acid with other alkylbenzoic acids would alter the pharmacophore and is predicted to compromise both enzyme inhibition potency and microbiological synergism, as evidenced by the alkanoic series comparator data [1].

pH-Dependent Extraction and Salt Formation Optimization

The pKa of 2-ethylbenzoic acid (3.79) confers a 0.12-unit acidity advantage over 2-methylbenzoic acid (pKa 3.91) and a 0.56-unit advantage over 4-ethylbenzoic acid (pKa 4.35) [1] [2]. This makes 2-ethylbenzoic acid the preferred ortho-alkylbenzoic acid for processes requiring quantitative deprotonation at moderate pH (e.g., pH ≥ 5 for >90% carboxylate formation) or for liquid–liquid extraction schemes where the carboxylate anion must partition selectively into the aqueous phase [1]. The higher acidity, combined with increased LogP (~2.0–2.9) relative to 2-methylbenzoic acid (LogP ~2.0), also provides a tunable handle for adjusting the partition coefficient in biphasic reaction systems [3] [4]. This differentiates 2-ethylbenzoic acid from both its methyl analog (weaker acid, lower lipophilicity) and its para isomer (significantly weaker acid, rendering deprotonation inefficient under identical conditions).

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